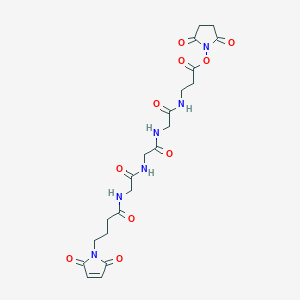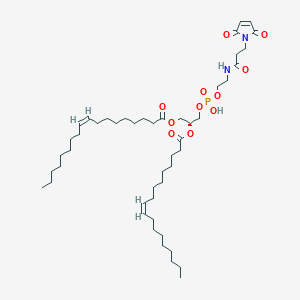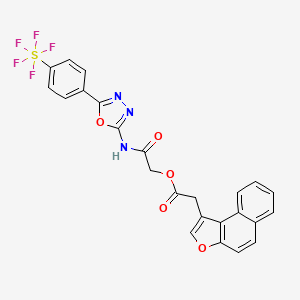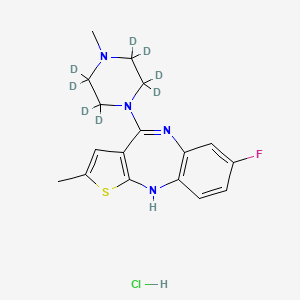
Bmpr2-IN-1 (tfa)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bmpr2-IN-1 (trifluoroacetate) is a chemical compound known for its inhibitory effects on bone morphogenetic protein receptor type 2 (BMPR2). This compound has shown potential in research related to pulmonary arterial hypertension, Alzheimer’s disease, and cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bmpr2-IN-1 (trifluoroacetate) is synthesized through a series of chemical reactions involving pyrazole-based macrocyclic kinase inhibitors.
Industrial Production Methods
The industrial production of Bmpr2-IN-1 (trifluoroacetate) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Bmpr2-IN-1 (trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions are common, where functional groups are replaced with other groups to alter the compound’s properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of Bmpr2-IN-1 (trifluoroacetate) with altered functional groups, which can be used for further research and development .
Wissenschaftliche Forschungsanwendungen
Bmpr2-IN-1 (trifluoroacetate) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of BMPR2 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications in treating diseases such as pulmonary arterial hypertension, Alzheimer’s disease, and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting BMPR2
Wirkmechanismus
Bmpr2-IN-1 (trifluoroacetate) exerts its effects by inhibiting the activity of bone morphogenetic protein receptor type 2 (BMPR2). This inhibition disrupts the signaling pathways mediated by BMPR2, leading to alterations in cellular processes such as proliferation, differentiation, and apoptosis. The compound specifically targets the kinase domain of BMPR2, preventing its phosphorylation and subsequent activation of downstream signaling molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
JL5: Another BMPR2 inhibitor with similar inhibitory effects but different structural properties.
Ym155: Known for its ability to decrease BMPR2 signaling and cause mislocalization of the receptor
Uniqueness
Bmpr2-IN-1 (trifluoroacetate) is unique due to its high specificity and potency in inhibiting BMPR2. Its trifluoroacetate moiety enhances its stability and solubility, making it a valuable tool in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C18H16F3N7O3 |
|---|---|
Molekulargewicht |
435.4 g/mol |
IUPAC-Name |
2,4,8,10,11,14,23-heptazatetracyclo[15.2.2.13,7.19,12]tricosa-1(19),3,5,7(23),9,12(22),17,20-octaen-13-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H15N7O.C2HF3O2/c24-15-12-9-14(23-22-12)20-13-6-8-18-16(21-13)19-11-3-1-10(2-4-11)5-7-17-15;3-2(4,5)1(6)7/h1-4,6,8-9H,5,7H2,(H,17,24)(H3,18,19,20,21,22,23);(H,6,7) |
InChI-Schlüssel |
OAWNZCPTZLYEGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C1C=C4.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12370558.png)
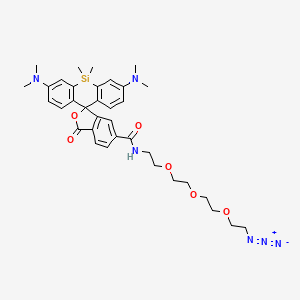

![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12370571.png)
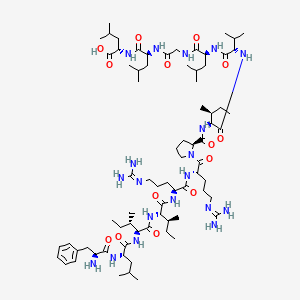
![1-[(2R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12370593.png)

